molecular formula C6H10O2 B12975440 6-Hydroxyhex-4-en-2-one

6-Hydroxyhex-4-en-2-one

Cat. No.: B12975440
M. Wt: 114.14 g/mol
InChI Key: FTVFXYGLWMMFJH-NSCUHMNNSA-N
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Description

6-Hydroxyhex-4-en-2-one is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of a hydroxyl group and a ketone group on a six-carbon chain with a double bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhex-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by selective reduction of the resulting product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, and the process is often monitored using gas chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyhex-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form 6-hydroxyhexan-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed:

    Oxidation: 6-Oxohex-4-en-2-one or 6-oxohexanoic acid.

    Reduction: 6-Hydroxyhexan-2-one.

    Substitution: Various substituted hex-4-en-2-one derivatives.

Scientific Research Applications

6-Hydroxyhex-4-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Hydroxyhex-4-en-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and the presence of other reactants.

Comparison with Similar Compounds

    3-Hydroxyhex-4-en-2-one: Similar structure but with the hydroxyl group on the third carbon.

    6-Hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    4-Hydroxyhex-2-en-2-one: Similar structure but with the double bond between the second and third carbon atoms.

Uniqueness: 6-Hydroxyhex-4-en-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E)-6-hydroxyhex-4-en-2-one

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,7H,4-5H2,1H3/b3-2+

InChI Key

FTVFXYGLWMMFJH-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)C/C=C/CO

Canonical SMILES

CC(=O)CC=CCO

Origin of Product

United States

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